molecular formula C14H19N3O4S2 B2901528 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2192745-05-2

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2901528
CAS No.: 2192745-05-2
M. Wt: 357.44
InChI Key: YSBSGUHMHDAGNT-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a (1-(2-hydroxyethoxy)cyclopentyl)methyl moiety. This compound belongs to a class of heterocyclic sulfonamides known for their diverse pharmacological applications, including receptor antagonism and enzyme inhibition .

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S2/c18-8-9-21-14(6-1-2-7-14)10-15-23(19,20)12-5-3-4-11-13(12)17-22-16-11/h3-5,15,18H,1-2,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBSGUHMHDAGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC3=NSN=C32)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Benzo[c][1,2,5]thiadiazole-Sulfonamide Moieties

Several structurally related compounds highlight the impact of substituents on biological activity and physicochemical properties:

  • N-(3-Piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Compound 9) :

    • Key Substituents : Piperazine and oxopropyl groups.
    • Activity : Demonstrated M1 muscarinic acetylcholine receptor (mAChR) selectivity over M4 in a high-throughput screening study, a rare trait among analogs .
    • Significance : The piperazine moiety may contribute to receptor interaction, suggesting that nitrogen-containing substituents enhance selectivity .
  • N-(2-(5-Acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide: Key Substituents: Acetylthiophene ethyl group.
  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] :

    • Key Substituents : Triazole-thione and phenylsulfonyl groups.
    • Spectral Data : IR bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (NH), confirming tautomeric stability in the thione form .

Physicochemical and Spectral Properties

  • IR Spectroscopy : Analogs with C=S bonds (e.g., triazole-thiones ) show characteristic stretches at 1243–1258 cm⁻¹, while the absence of C=O bands in tautomeric forms confirms structural conversions .
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 350 g/mol based on structural similarity to N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (367.5 g/mol) .

Data Table: Key Comparative Features of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Spectral Data (IR) Reference
Target Compound Not provided ~370–400 (estimated) (1-(2-hydroxyethoxy)cyclopentyl)methyl Not reported Not provided N/A
Compound 9 C₁₆H₂₀N₄O₃S₂ 396.48 Piperazine, oxopropyl M1 mAChR selectivity Not provided
N-(2-(5-Acetylthiophen-2-yl)ethyl) analog C₁₄H₁₃N₃O₃S₃ 367.5 Acetylthiophene ethyl Not reported Not provided
Triazole-thiones [7–9] Varies Not provided Phenylsulfonyl, triazole-thione Not reported νC=S: 1247–1255 cm⁻¹; νNH: 3278–3414 cm⁻¹

Q & A

Q. What mechanistic insights explain unexpected regioselectivity in electrophilic reactions?

  • Methodological Answer : Steric hindrance from the cyclopentylmethyl group directs electrophiles to the sulfonamide nitrogen. Confirm via kinetic isotope effect (KIE) studies and 1^1H-15^15N HMBC NMR to track bond formation .

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